4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)
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Overview
Description
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two nitrobenzoic acid groups connected by a propane-1,3-diylbis(oxy) linker. The presence of hydroxyl and nitro groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-2-nitrobenzoic acid and propane-1,3-diol.
Esterification: The hydroxyl groups of propane-1,3-diol are esterified with the carboxyl groups of 5-hydroxy-2-nitrobenzoic acid under acidic conditions to form the intermediate ester.
Hydrolysis: The ester intermediate is then hydrolyzed to yield the final product, 4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-methoxy-2-nitrobenzoic acid): Similar structure but with methoxy groups instead of hydroxyl groups.
4,4’-[1,3-Propanediyl]dioxydianiline: Contains aniline groups instead of nitrobenzoic acid groups.
Uniqueness
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
183487-35-6 |
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Molecular Formula |
C17H14N2O12 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-[3-(4-carboxy-2-hydroxy-5-nitrophenoxy)propoxy]-5-hydroxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C17H14N2O12/c20-12-4-8(16(22)23)10(18(26)27)6-14(12)30-2-1-3-31-15-7-11(19(28)29)9(17(24)25)5-13(15)21/h4-7,20-21H,1-3H2,(H,22,23)(H,24,25) |
InChI Key |
NJGKOIBMULCRMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)OCCCOC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)O)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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